![molecular formula C14H24OSi B14241085 Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- CAS No. 624286-50-6](/img/structure/B14241085.png)
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is an organosilicon compound with the molecular formula C14H24OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [[4-(1,1-dimethylethyl)phenyl]methoxy] group. This compound is known for its applications in various fields, including materials science and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- typically involves the reaction of [[4-(1,1-dimethylethyl)phenyl]methanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
化学反应分析
Types of Reactions
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学研究应用
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
作用机制
The mechanism of action of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- involves the formation of stable silyl ether linkages. These linkages enhance the stability and reactivity of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
相似化合物的比较
Similar Compounds
Silane, [[4-(1,1-dimethylethyl)phenyl]ethynyl]trimethyl-: Similar structure but with an ethynyl group instead of a methoxy group.
Trimethyl(phenyl)silane: Lacks the [[4-(1,1-dimethylethyl)phenyl]methoxy] group, making it less reactive in certain applications.
Uniqueness
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is unique due to its specific functional groups, which provide enhanced stability and reactivity. This makes it particularly useful in applications requiring robust chemical transformations and stable end products .
属性
CAS 编号 |
624286-50-6 |
|---|---|
分子式 |
C14H24OSi |
分子量 |
236.42 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)13-9-7-12(8-10-13)11-15-16(4,5)6/h7-10H,11H2,1-6H3 |
InChI 键 |
JMLPLSVALCVYJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


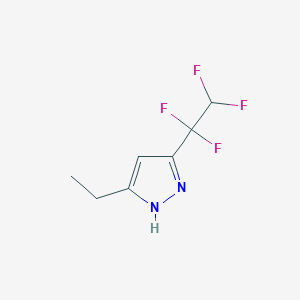
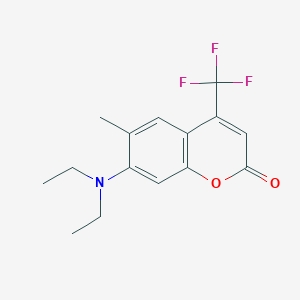
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
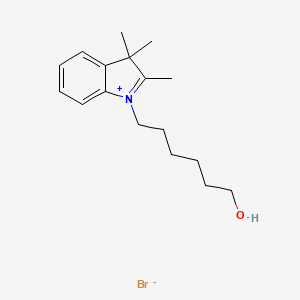
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
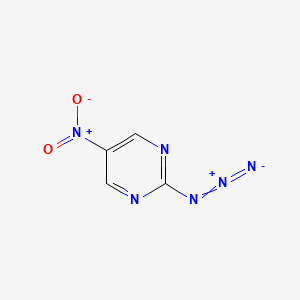
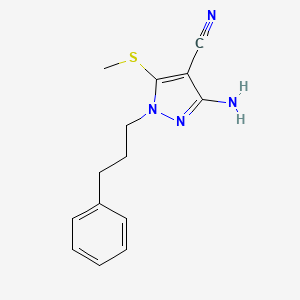
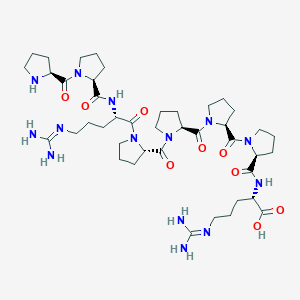
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)
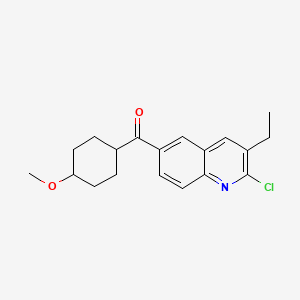
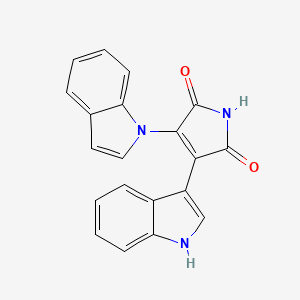
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
